

# Application Notes: Ddr1-IN-6 for Target Identification via Click Chemistry

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## Compound of Interest

Compound Name: Ddr1-IN-6

Cat. No.: B8248219

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## Introduction to Discoidin Domain Receptor 1 (DDR1)

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen rather than soluble growth factors.[1][2][3] DDR1 is primarily expressed in epithelial cells and plays crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][3] Dysregulation of DDR1 expression and signaling is implicated in numerous pathologies, including cancer, fibrosis, and inflammatory diseases, making it a compelling therapeutic target.[2][4][5][6][7][8] Upon collagen binding, DDR1 undergoes slow but sustained autophosphorylation, initiating downstream signaling cascades that include the PI3K/AKT, MAPK, and NF- $\kappa$ B pathways.[2][4][9]

## Ddr1-IN-6: A Chemical Probe for Target Deconvolution

**Ddr1-IN-6** is a potent and selective inhibitor of DDR1 kinase.[10] A key feature of **Ddr1-IN-6** is the incorporation of a terminal alkyne group into its structure. This functional handle makes it an ideal chemical probe for target identification and validation studies using click chemistry.[10] The alkyne group does not significantly interfere with the inhibitor's binding to its primary target but allows for the covalent attachment of a reporter tag, such as biotin or a fluorophore, in a highly specific and efficient manner.

## Principle of Click Chemistry-Based Target Identification

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a powerful method for identifying the cellular targets of a small molecule.[\[11\]](#)[\[12\]](#) The overall strategy, known as Activity-Based Protein Profiling (ABPP), involves a multi-step process:[\[12\]](#)

- **Live Cell Labeling:** Cells are treated with the alkyne-tagged probe (**Ddr1-IN-6**), which binds to its protein targets.
- **Cell Lysis:** The cells are gently lysed to release the protein-probe complexes.
- **Click Reaction:** The alkyne-tagged proteins in the lysate are "clicked" to an azide-functionalized reporter molecule (e.g., Biotin-Azide).
- **Affinity Purification:** The newly biotinylated proteins are captured and enriched using streptavidin-coated beads.[\[11\]](#)[\[13\]](#)
- **Proteomic Analysis:** The enriched proteins are identified and quantified using mass spectrometry, revealing the direct and indirect targets of the probe.[\[11\]](#)

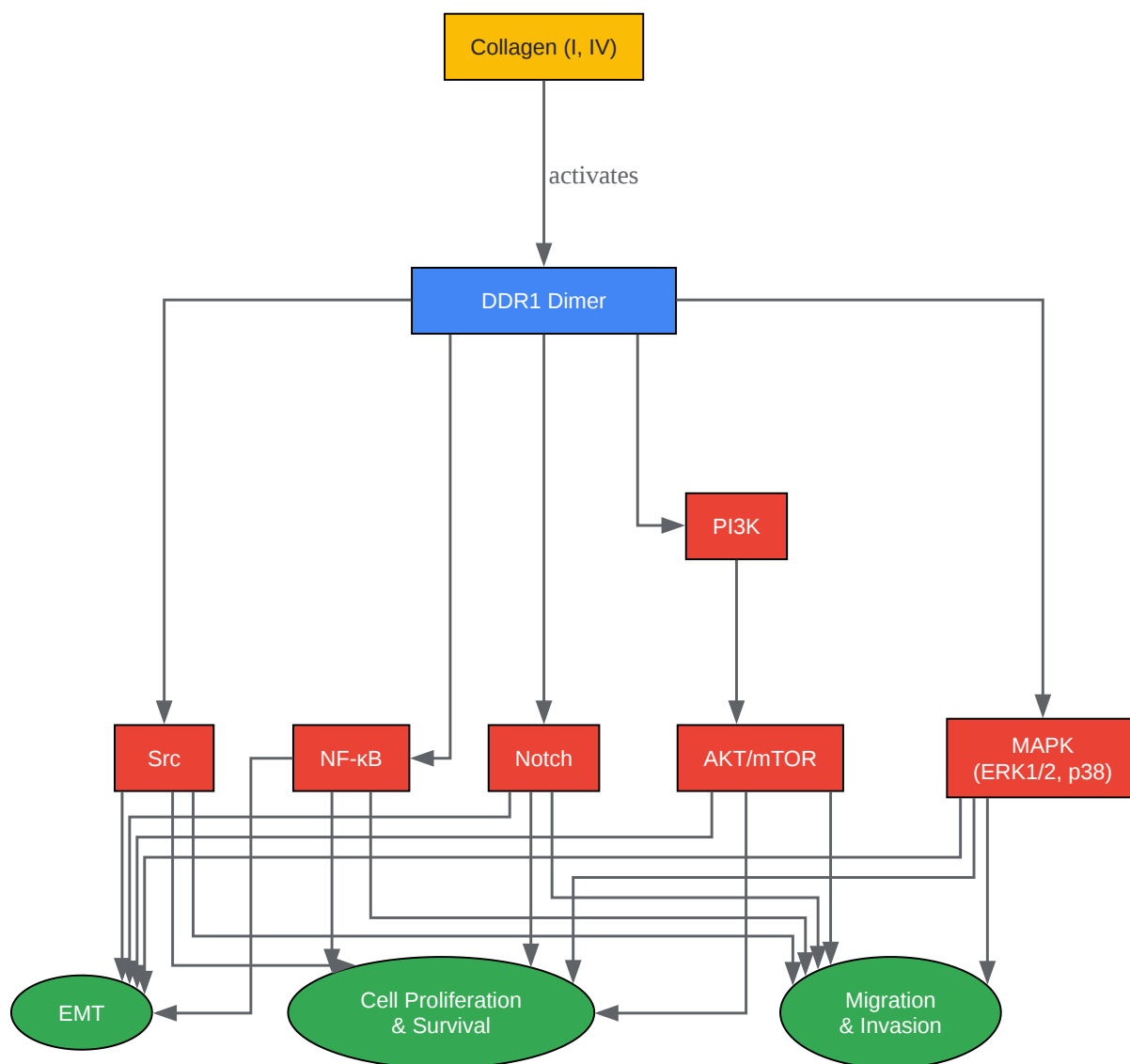
This approach allows for the identification of protein targets within their native cellular environment, preserving complex interactions that might be lost in other assays.[\[14\]](#)

## Quantitative Data for DDR1 Inhibitors

The following table summarizes the reported inhibitory activities of **Ddr1-IN-6** and other relevant compounds. This data is essential for designing experiments and interpreting results.

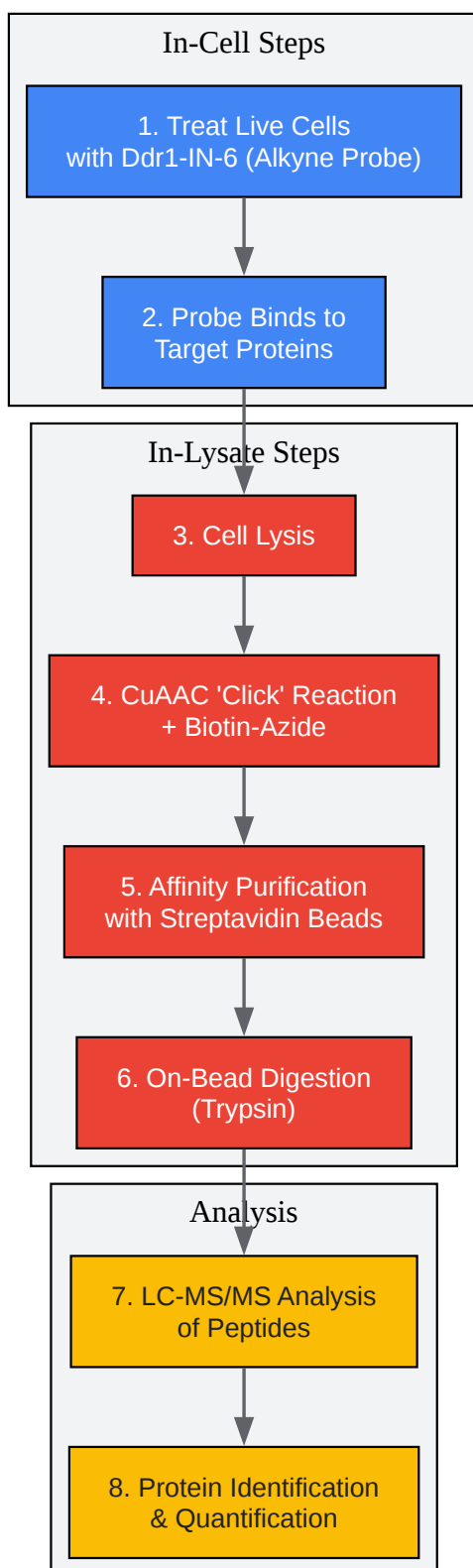
Compound	Target	Assay Type	IC50 / EC50	Cell Line / Conditions	Reference
Ddr1-IN-6	DDR1	Kinase Assay	9.72 nM	In vitro	<a href="#">[10]</a>
Ddr1-IN-6	DDR1b (Y513)	Autophosphorylation	9.7 nM	In vitro	<a href="#">[10]</a>
Ddr1-IN-6	Collagen Production	Cellular Assay	13 nM	LX-2 (human hepatic stellate)	<a href="#">[10]</a>
Ddr1-IN-6	Cytotoxicity	Cellular Assay	3 $\mu$ M (CC50)	LX-2 (human hepatic stellate)	<a href="#">[10]</a>
Ddr1-IN-6	Anti-proliferation	Cellular Assay	5.7 $\mu$ M (3 days)	PC-07-0024 PDX cells	<a href="#">[10]</a>
DDR1-IN-1	DDR1	Kinase Assay	105 nM	In vitro	<a href="#">[6]</a>
DDR1-IN-1	DDR1	Autophosphorylation	86 nM	U2OS cells	<a href="#">[6]</a>
Compound 3	DDR1	Kinase Assay	92.5 nM	In vitro	<a href="#">[5]</a> <a href="#">[7]</a>
Compound 4	DDR1	Kinase Assay	46.16 nM	In vitro	<a href="#">[15]</a> <a href="#">[16]</a>
Ponatinib	DDR1	Kinase Assay	9 nM	In vitro	<a href="#">[1]</a>
Imatinib	DDR1	Kinase Assay	21 nM (EC50)	U2OS cells	<a href="#">[1]</a>

## Signaling Pathway and Experimental Workflow Visualizations



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Caption: DDR1 signaling cascade initiated by collagen binding.



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Caption: Experimental workflow for target identification using **Ddr1-IN-6**.

## Experimental Protocols

This section provides a detailed methodology for using **Ddr1-IN-6** to identify target proteins. Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.

### Protocol 1: Live Cell Labeling with Ddr1-IN-6

- Cell Culture: Plate the cells of interest (e.g., U2OS, LX-2) in a suitable format (e.g., 10 cm or 15 cm dishes) and grow to 70-80% confluency.
- Probe Preparation: Prepare a stock solution of **Ddr1-IN-6** (e.g., 10 mM in DMSO).
- Treatment:
  - Aspirate the growth medium and replace it with fresh, serum-free medium.
  - Add **Ddr1-IN-6** to the desired final concentration (e.g., 0.1 - 5  $\mu$ M). Include a DMSO-only vehicle control.
  - Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO<sub>2</sub> incubator.
- Cell Harvest:
  - After incubation, place the dishes on ice and aspirate the medium.
  - Wash the cells twice with ice-cold PBS to remove unbound probe.
  - Proceed immediately to cell lysis.

### Protocol 2: Cell Lysis and Protein Quantification

- Lysis Buffer Preparation: Prepare a lysis buffer suitable for preserving protein interactions (e.g., RIPA buffer without SDS, or a Tris-based buffer with 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, supplemented with protease and phosphatase inhibitor cocktails).
- Lysis:

- Add an appropriate volume of ice-cold lysis buffer to the cell monolayer (e.g., 500  $\mu$ L for a 10 cm dish).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

## Protocol 3: CuAAC "Click" Reaction

- Reagent Preparation: Prepare fresh stock solutions:
  - Biotin-Azide: 10 mM in DMSO.
  - Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water (freshly prepared).
  - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.
  - Copper(II) Sulfate ( $\text{CuSO}_4$ ): 50 mM in water.
- Click Reaction Assembly: In a microcentrifuge tube, combine the following in order for a 1 mg total protein sample:
  - Normalized protein lysate: up to 1 mL total volume.
  - Biotin-Azide: 10  $\mu$ L (final concentration: 100  $\mu$ M).
  - TCEP: 20  $\mu$ L (final concentration: 1 mM).
  - TBTA: 10  $\mu$ L (final concentration: 100  $\mu$ M).
  - Vortex briefly after each addition.
  - $\text{CuSO}_4$ : 20  $\mu$ L (final concentration: 1 mM).

- Incubation: Vortex the reaction mixture immediately and incubate for 1-2 hours at room temperature with gentle rotation, protected from light.

## Protocol 4: Enrichment of Biotinylated Proteins

- Bead Preparation:
  - Resuspend streptavidin-coated magnetic beads in the slurry.
  - Aliquot the required amount of beads (e.g., 50  $\mu$ L of slurry per 1 mg of protein).
  - Wash the beads three times with lysis buffer.
- Protein Capture:
  - Add the washed beads to the click reaction lysate.
  - Incubate for 1-2 hours at 4°C with end-over-end rotation.
- Washing:
  - Pellet the beads using a magnetic stand and discard the supernatant.
  - Wash the beads sequentially to remove non-specifically bound proteins:
    - 2x with 1% SDS in PBS.
    - 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0.
    - 3x with 100 mM Tris-HCl, pH 8.0.

## Protocol 5: On-Bead Digestion and Mass Spectrometry

- Reduction and Alkylation:
  - Resuspend the washed beads in 100  $\mu$ L of 100 mM Tris-HCl, pH 8.0.
  - Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.



- Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark.
- Digestion:
  - Add sequencing-grade trypsin (e.g., 1 µg per sample).
  - Incubate overnight at 37°C with shaking.
- Peptide Elution:
  - Pellet the beads and transfer the supernatant containing the peptides to a new tube.
  - Acidify the peptides with formic acid to a final concentration of 1%.
- Desalting: Desalt the peptides using a C18 StageTip or equivalent method.
- LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Use a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Target proteins are identified as those significantly enriched in the **Ddr1-IN-6** treated samples compared to the vehicle controls.

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